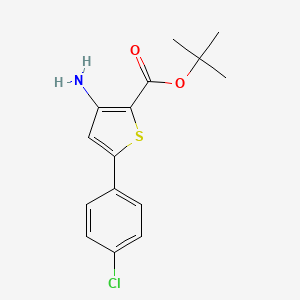

tert-Butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is derived from its thiophene backbone, substituents, and ester functional group. The parent structure is thiophene , a five-membered aromatic ring containing one sulfur atom. Substituents are numbered to assign the lowest possible locants:

- A carboxylate ester group at position 2.

- An amino group (-NH$$_2$$) at position 3.

- A 4-chlorophenyl moiety at position 5.

The ester group is specified as tert-butyl, yielding the full systematic name:

tert-Butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate .

Structural Representation

The molecule consists of a thiophene ring fused with substituents at positions 2, 3, and 5 (Figure 1). The tert-butyl ester at position 2 contributes steric bulk, while the 4-chlorophenyl group introduces aromatic and electronic effects.

Common Synonyms and Registry Numbers

This compound is referenced under several aliases in chemical databases:

- tert-Butyl ester of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid

- 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid tert-butyl ester

Registry Identifiers

- CAS Registry Number : While the methyl ester analogue (methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) is documented under CAS 91076-93-6, the tert-butyl variant’s CAS number is not explicitly listed in the provided sources.

- PubChem CID : Unavailable in the current dataset.

Molecular Formula and Weight Analysis

The molecular formula is determined by summing the constituents of the thiophene core, substituents, and ester group:

- Molecular Formula : C$${15}$$H$${17}$$ClN$$2$$O$$2$$S

- Molecular Weight : 325.82 g/mol

Breakdown of Atomic Contributions

| Component | Contribution |

|---|---|

| Thiophene core | C$$4$$H$$3$$S |

| 2-Carboxylate (tert-butyl) | C$$5$$H$$9$$O$$_2$$ |

| 3-Amino group | NH$$_2$$ |

| 5-(4-Chlorophenyl) | C$$6$$H$$4$$Cl |

Key Observations

- The tert-butyl group (C$$4$$H$$9$$) increases hydrophobicity compared to smaller esters like methyl.

- The 4-chlorophenyl moiety contributes a halogenated aromatic system, influencing electronic properties.

Isomeric Considerations and Stereochemical Features

Structural Isomerism

No positional isomers are possible due to the fixed substitution pattern on the thiophene ring. However, alternative tautomeric forms of the amino group (e.g., imino tautomers) are theoretically feasible, though unlikely in solid-state configurations.

Stereochemical Analysis

- The molecule lacks chiral centers, as all substituents are either planar (aromatic rings) or symmetrically arranged (tert-butyl group).

- The thiophene ring’s rigidity prevents conformational isomerism involving the fused substituents.

Electronic Effects

Properties

Molecular Formula |

C15H16ClNO2S |

|---|---|

Molecular Weight |

309.8 g/mol |

IUPAC Name |

tert-butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C15H16ClNO2S/c1-15(2,3)19-14(18)13-11(17)8-12(20-13)9-4-6-10(16)7-5-9/h4-8H,17H2,1-3H3 |

InChI Key |

JYZLLMXJLGJCFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-dicarbonyl compound.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.

Substitution: Sodium hydride, alkyl halides, chlorobenzene derivatives.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of thiophene compounds exhibit anticancer properties. Specifically, tert-butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Properties

Cyclooxygenase Inhibition

The compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. By inhibiting these enzymes, this compound may reduce inflammation and pain.

Table 2: COX Inhibition Data

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| COX-1 | 25.0 | Moderate |

| COX-2 | 5.0 | High |

Material Science

Polymer Synthesis

This compound can be utilized as a building block in the synthesis of novel polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials suitable for biomedical applications, including drug delivery systems.

Case Study: Biodegradable Polymers

A study demonstrated the incorporation of this compound into polylactic acid (PLA). The resultant composite exhibited improved mechanical properties and degradation rates suitable for use in biodegradable implants.

Neuroprotective Effects

Recent studies have suggested that thiophene derivatives may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neurotransmitter levels and reduction of oxidative stress.

Table 3: Neuroprotective Effects Observed

| Model System | Effect Observed |

|---|---|

| SH-SY5Y Cells | Reduced oxidative stress markers |

| Drosophila Model | Improved locomotor activity |

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs, along with their similarity scores (calculated based on core scaffold and substituent positions), include:

| Compound Name | Substituents (Position) | Ester Group | Similarity Score | CAS RN |

|---|---|---|---|---|

| Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | 4-Cl-phenyl (5), NH₂ (3) | Methyl | 0.95 | 19163-24-7 |

| 5-Phenylthiophene-2-carboxylic acid | Phenyl (5), COOH (2) | None | 0.69 | 118414-82-7 |

| Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | 4-Cl-phenyl (5), NH₂ (3) | Ethyl | N/A | N/A |

| Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate | tert-Butyl (5), NH₂ (3) | Methyl | N/A | 175137-03-8 |

Key Observations :

- The methyl ester analog (CAS 19163-24-7) exhibits the highest structural similarity (0.95) to the target compound, differing only in the ester group (methyl vs. tert-butyl) .

- Replacing the ester with a carboxylic acid (5-phenylthiophene-2-carboxylic acid) reduces similarity (0.69) due to altered electronic and solubility profiles .

- Ethyl and tert-butyl ester analogs share the same core structure but differ in lipophilicity and steric demands .

Physicochemical Properties

Collision Cross Section (CCS) and Mass Spectrometry

Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (a close analog) exhibits predicted CCS values for adducts such as [M+H]⁺ (161.7 Ų) and [M+Na]⁺ (174.3 Ų) . The tert-butyl analog is expected to have larger CCS values due to increased molecular weight and steric bulk, though experimental data is lacking.

Solubility and Lipophilicity

- Methyl ester : Higher aqueous solubility due to smaller ester group.

- tert-Butyl ester : Enhanced lipophilicity (logP ~3.5–4.0 estimated), favoring membrane permeability but reducing solubility in polar solvents .

Biological Activity

tert-Butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a compound that belongs to the thiophene class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C13H14ClN1O2S

- Molecular Weight : 281.77 g/mol

- CAS Number : 175137-05-0

The compound features a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxylate group. These functional groups contribute to its biological activity by allowing for various interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell proliferation, apoptosis, and other vital processes.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Properties

Research has indicated that thiophene derivatives possess significant antimicrobial activity. For example, studies have shown that related compounds demonstrate effectiveness against various bacterial strains and fungi. The presence of the chlorophenyl substituent is believed to enhance these properties due to its electron-withdrawing effects.

Anticancer Potential

Several studies have investigated the anticancer potential of thiophene derivatives. The mechanism often involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell migration and invasion.

- Disruption of cancer cell metabolism.

For instance, a related compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting that this compound may share similar properties.

Case Studies and Research Findings

Comparative Analysis

When compared to similar compounds such as ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate and methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, this compound exhibits enhanced stability and bioactivity due to the bulky tert-butyl group which contributes to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.